1,3-Dichloropyrene

Übersicht

Beschreibung

1,3-Dichloropyrene is an organochlorine compound with the molecular formula C16H8Cl2 . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .

Molecular Structure Analysis

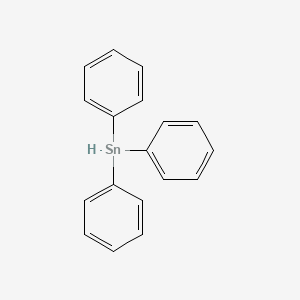

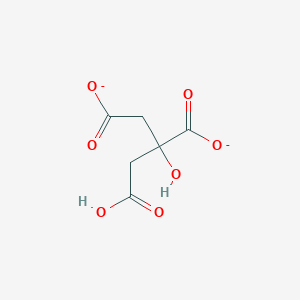

The molecular structure of 1,3-Dichloropyrene consists of a pyrene core with two chlorine atoms attached at the 1 and 3 positions . The molecular weight of 1,3-Dichloropyrene is 271.141 .Physical And Chemical Properties Analysis

1,3-Dichloropyrene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily .Wissenschaftliche Forschungsanwendungen

Chiroptical Properties and Photoexcited State Studies

1,3-Dichloropyrene, when connected to two pyrene moieties, exhibits cryptochirality in the ground state and can be deciphered in the photoexcited state through circularly polarized luminescence signals. This has implications for understanding chiroptical properties in chemical compounds (Amako et al., 2015).

Polymerization Catalysts

1,3-Dichlorotetra-n-butyl-distannoxane, containing SnCl bonds, is a novel initiator for atom transfer radical polymerization of styrene, highlighting its role in advanced polymer chemistry and material science (Xu et al., 2007).

Environmental Studies in Soil

1,3-Dichloropropene, a related compound, has been studied for its emission and concentration distribution in soil when applied with subsurface drip irrigation. This research aids in understanding its environmental fate and transport mechanisms (Wang et al., 2000).

Syndiotactic Polystyrene Production

The production of high syndiotacticity polystyrene using dichlorobis(substituted-1,3-diketonato)titanium complexes reveals the application of 1,3-dichloropyrene derivatives in creating advanced polymer materials (Wang et al., 2000).

Groundwater Monitoring and Environmental Safety

Studies on 1,3-dichloropropene in groundwater, in the context of soil fumigants, provide insights into its environmental safety and potential impact on water resources (Terry et al., 2008).

Soil and Environmental Chemistry

Research on the chlorination of pyrene, a compound related to dichloropyrene, in soil components, informs our understanding of environmental chemistry and the behavior of such compounds in natural settings (Sugiyama et al., 1999).

Safety and Hazards

1,3-Dichloropyrene is potentially hazardous. Acute inhalation exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder . It is also classified as a probable human carcinogen .

Zukünftige Richtungen

Regulations have been put in place to mitigate the potential acute risk and lifetime cancer risk from 1,3-Dichloropyrene to non-occupational bystanders . These regulations, which went into effect on January 1, 2024, also aim to reduce the emissions of 1,3-Dichloropyrene as a volatile organic compound .

Eigenschaften

IUPAC Name |

1,3-dichloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLXEWWJLMKRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237612 | |

| Record name | 1,3-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89315-20-8 | |

| Record name | 1,3-Dichloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.